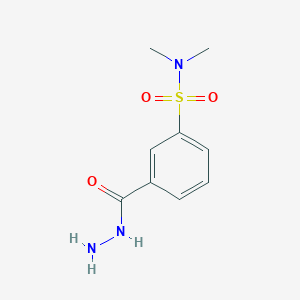

3-(肼基羰基)-N,N-二甲基苯-1-磺酰胺

描述

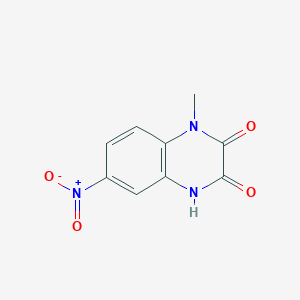

3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide is a compound that can be categorized under sulfonamides, which are known for their various biological activities, including inhibition of carbonic anhydrase (CA) enzymes. These enzymes are involved in many physiological processes, and their inhibition can be beneficial for treating conditions like glaucoma, epilepsy, and even certain types of cancer .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of hydrazines with other components. For instance, a copper-catalyzed three-component reaction involving triethoxysilanes, sulfur dioxide, and hydrazines can lead to the formation of N-aminosulfonamides . Similarly, the reaction of cyanuric chloride with sulfanilamide followed by derivatization with nucleophiles such as hydrazine can yield a variety of sulfonamides . Additionally, the conversion of aryl triazenes into sulfonyl hydrazines and subsequently into sulfonamides using catalysts like BF3·OEt2 and CuCl2 has been reported .

Molecular Structure Analysis

The molecular structure of sulfonamides can significantly influence their biological activity. For example, the incorporation of 1,3,5-triazine moieties into the sulfonamide structure has been shown to affect the inhibition constants against various carbonic anhydrase isozymes . The structure-activity relationship is evident, with more compact moieties on the triazine ring leading to higher activity .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, which are essential for their biological function. The synthesis processes mentioned above involve the formation of sulfonamide bonds through reactions with hydrazines. The selectivity and yields of these reactions can be influenced by the choice of catalysts and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides like 3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide are crucial for their function as CA inhibitors. These properties are influenced by the molecular structure and substituents on the sulfonamide group. For instance, the presence of heterocyclic moieties can enhance the inhibitory properties against carbonic anhydrase isozymes . The solubility, stability, and reactivity of these compounds are also important factors that determine their potential as therapeutic agents .

科学研究应用

抗癌潜力和 VEGFR-2 抑制

磺酰胺化合物,特别是与腙偶联的化合物,在抗癌评估中显示出前景。这些化合物已被合成并针对各种癌细胞系(如 HepG2、HCT-116 和 MCF-7)进行测试,显示出显着的敏感性和效力。此外,发现一些衍生物能有效抑制 VEGFR-2,VEGFR-2 是癌症生长和转移的关键受体,表明在癌症治疗中具有潜在的治疗应用 (Sayed 等,2021)。

金属离子检测的荧光探针

已经开发了基于磺酰胺的荧光探针,用于选择性检测 Zn2+ 等金属离子。这些化合物表现出高量子产率和灵敏度,使其适用于各种应用,包括环境监测和潜在的医学诊断 (Wu 等,2012)。

碳酸酐酶抑制作用

磺酰胺衍生物因其抑制人体碳酸酐酶的能力而受到认可。这些酶参与各种生化过程,它们的抑制可以具有治疗应用,包括治疗青光眼、利尿剂,甚至管理某些神经系统疾病 (Komshina 等,2020)。

抗菌活性

已经合成出新的磺酰胺和二磺酰胺衍生物,并显示出对革兰氏阳性和革兰氏阴性细菌都具有抗菌性能。这些化合物的电化学合成被强调为一种环保的方法,有可能为药物开发中的绿色化学应用铺平道路 (Nematollahi 等,2022)。

安全和危害

This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include looking at how to handle the compound safely.

未来方向

This would involve a discussion of potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties or mechanism of action.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. For more detailed information, it would be best to consult scientific literature or databases.

属性

IUPAC Name |

3-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYSBCAKDARVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397281 | |

| Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |

CAS RN |

96134-79-1 | |

| Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)